molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6

5-Chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B032228
CAS No.: 29274-24-6
M. Wt: 153.57 g/mol
InChI Key: WEPRLWNMBTYGGD-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine (CAS: 29274-24-6; molecular formula: C₆H₄ClN₃) is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors targeting Pim-1, Flt-3, and PI3Kδ .

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Large-Scale Industrial Synthesis

The most widely adopted method involves reacting pyrazolo[1,5-a]pyrimidin-5-ol derivatives with phosphorus oxychloride (POCl₃). Shanghai Lingkai Pharmaceutical Technology Co., Ltd. demonstrated a high-yield (88%) protocol where 1 kg of the hydroxyl precursor is dissolved in acetonitrile, treated with 400 g POCl₃ under anhydrous, oxygen-free conditions at 85°C for 2 hours . Post-reaction, residual POCl₃ is quenched with water, yielding 1 kg of this compound as a yellow solid . This method’s scalability and reproducibility make it industrially viable.

Solvent-Free Chlorination

An alternative approach eliminates solvents by using neat POCl₃ at elevated temperatures. Li et al. (2006) achieved near-quantitative conversion of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile to its 5-chloro derivative by refluxing with excess POCl₃ . The absence of solvent simplifies purification, though reaction temperatures must exceed 100°C to prevent intermediate crystallization .

Table 1: Comparison of POCl₃-Based Methods

ConditionSolventTemperature (°C)Time (h)Yield (%)Scale
Anhydrous acetonitrile Acetonitrile852881 kg
Neat POCl₃ Solvent-free11049510 g

Cascade Cyclization Approach

Synthesis via β-Enaminone Intermediates

A multi-step cascade cyclization strategy constructs the pyrazolo[1,5-a]pyrimidine core while introducing the 5-chloro substituent. Powell et al. (2007) detailed a route starting with aryl-substituted acetonitrile, which undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 3-(dimethylamino)-2-(phenyl)acrylonitrile . Treatment with hydrazine yields 4-phenyl-1H-pyrazol-5-amine, which cyclizes with N-methyl uracil in ethanol/sodium ethoxide to form the pyrimidinone intermediate . Subsequent chlorination with POCl₃ furnishes 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine in 72% overall yield .

Regioselective Amination

The 5-chloro group’s reactivity enables further functionalization. For example, amination with trans-4-aminocyclohexanol proceeds selectively at the 5-position without side reactions at the secondary alcohol, achieving 89% yield under basic conditions . NMR and mass spectrometry confirm the absence of O-linked byproducts .

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Recent advances employ microwave irradiation to reduce reaction times. Portilla et al. (2021) optimized a protocol where β-enaminones and 3-aminopyrazoles react under microwave conditions (150°C, 20 minutes) to form pyrazolo[1,5-a]pyrimidines, followed by POCl₃ chlorination . This method cuts total synthesis time from 12 hours to <1 hour, albeit with a modest yield drop (75% vs. 88% conventional) .

Table 2: Microwave vs. Conventional Heating

ParameterMicrowave Conventional
Reaction Time20 minutes2 hours
Yield75%88%
Energy ConsumptionLowHigh

Mechanistic and Practical Considerations

Chlorination Mechanism

POCl₃ acts as both a Lewis acid and chlorinating agent. The reaction proceeds via phosphorylation of the 5-hydroxyl group, forming a leaving group (PO₃²⁻) that is displaced by chloride . Anhydrous conditions prevent hydrolysis, while acetonitrile stabilizes intermediates through polar interactions .

Purification Challenges

Residual POCl₃ and phosphorylated byproducts complicate isolation. Shanghai Lingkai’s protocol addresses this by adding water post-reaction to hydrolyze excess POCl₃, followed by filtration . Crystallization from ethyl acetate yields >99% pure product, as confirmed by XRD .

Emerging Methodologies

Vilsmeier-Haack Reagent

The Vilsmeier-Haack complex (POCl₃/N,N-dimethylaniline) enables chlorination at milder temperatures (60–70°C) . This method is advantageous for heat-sensitive substrates but requires stoichiometric dimethylaniline, increasing costs .

Solid-Phase Synthesis

Petricci et al. (2015) developed a solid-phase route using Wang resin-bound aminopyrazoles, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 exhibits high electrophilicity, enabling nucleophilic aromatic substitution (SNAr) under mild conditions. Key examples include:

1.1 Amination

  • Reaction with morpholine in the presence of K₂CO₃ at room temperature selectively substitutes chlorine at position 7 with morpholine (94% yield ) .
  • Substitution with (R)-2-(2,5-difluorophenyl)pyrrolidine using KF in DMSO at 180°C yields 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (74% yield ) .

1.2 Carbonylation
Palladium-catalyzed carbonylation with CO (10 atm) in methanol at 100°C introduces a methoxycarbonyl group, yielding methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate (52% yield ) .

1.3 Grignard Additions
Grignard reagents react with the scaffold to introduce alkyl/aryl groups at position 5, expanding structural diversity .

Cross-Coupling Reactions

2.1 Suzuki-Miyaura Coupling

  • Boronic acids undergo palladium-catalyzed coupling at position 5. For example, coupling with arylboronic acids under microwave irradiation achieves yields up to 96% .

2.2 Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 7-O-propargylated derivatives and azido glycosides forms triazole-linked glycohybrids (e.g., 9a ) under green conditions (t-BuOH/H₂O, 50°C) .

Oxidation and Reduction

3.1 Oxidation

  • Hydrogen peroxide (H₂O₂) or KMnO₄ oxidizes the pyrimidine ring, forming hydroxylated or ketone derivatives.

3.2 Reduction

  • LiAlH₄ or NaBH₄ reduces the scaffold to dihydro or tetrahydro derivatives, altering aromaticity and electronic properties.

Functionalization via Cyclocondensation

Cyclocondensation with β-enaminones or β-dicarbonyls constructs fused or substituted derivatives. For instance:

  • Reaction with ethyl propiolate forms ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate .

Table 1: Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYieldReference
5-Chloro derivativeMorpholine, K₂CO₃, RT7-Morpholinylpyrazolo[1,5-a]pyrimidine94%
5-Chloro derivative(R)-2-(2,5-difluorophenyl)pyrrolidine5-Pyrrolidinyl derivative74%
5-Chloro derivativeCO, Pd(PPh₃)₂Cl₂, MeOH, 100°CMethyl 5-carboxylate52%

Table 2: Cross-Coupling Reactions

Reaction TypeConditionsProductYieldReference
Suzuki couplingArylboronic acid, Pd catalyst, MW5-Aryl derivative96%
CuAACAzido glycoside, CuSO₄, t-BuOH/H₂O, 50°CTriazole-linked glycohybrid85%

Mechanistic Insights

  • SNAr Reactivity : The electron-withdrawing pyrimidine ring enhances chlorine's electrophilicity, favoring SNAr with amines/thiols .
  • Steric Effects : Position 7 substitutions are kinetically favored due to reduced steric hindrance compared to position 5 .
  • Catalytic Pathways : Pd-mediated couplings follow oxidative addition-transmetallation-reductive elimination sequences .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

5-Chloropyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Recent studies indicate that these compounds can act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy. For instance, synthesized derivatives demonstrated significant growth inhibition across multiple cancer cell lines, achieving a mean growth inhibition of approximately 43.9% across 56 tested lines .

1.2 Enzyme Inhibition

The compound has also been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. This inhibition could have therapeutic implications for neurological disorders, as AAK1 is highly expressed in the brain and heart .

1.3 Psychopharmacological Properties

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives may possess psychopharmacological effects, contributing to their potential use in treating cognitive impairments and other neurodegenerative conditions .

Material Science Applications

2.1 Photophysical Properties

The unique photophysical properties of this compound make it suitable for optical applications. These compounds exhibit high quantum yields and excellent photostability, making them attractive candidates for use as fluorophores in various imaging techniques. Their ability to change absorption and emission properties with minor chemical modifications enhances their versatility in material science applications .

2.2 Fluorescent Probes

Recent studies have demonstrated the use of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers in HeLa cells (cancer) and L929 cells (normal), showcasing their potential in cellular imaging and diagnostics .

Synthesis and Functionalization

The synthesis of this compound involves several methodologies that enhance its structural diversity and functionalization potential. The typical synthetic routes include reactions involving aminopyrazoles with various electrophiles to construct the pyrimidine core effectively .

Table: Summary of Synthesis Methods

Synthesis MethodKey ReagentsYield (%)Reference
Reaction with β-dicarbonylsNH-3-aminopyrazolesHigh
Reaction with β-enaminonesNH-3-aminopyrazolesModerate
Microwave-assisted synthesisVarious substratesUp to 96%

Case Studies

4.1 Anticancer Studies

A notable case study involved the synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives that were tested against various cancer cell lines. The results indicated significant cytotoxic effects and cell cycle arrest at the G0–G1 phase, highlighting their potential as anticancer agents .

4.2 Enzyme Inhibition Studies

Another study focused on the inhibition of AAK1 by pyrazolo[1,5-a]pyrimidine derivatives. The findings suggest that selective inhibition could provide a novel therapeutic approach for cognitive impairments linked to synaptic dysfunctions .

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : 153.57 g/mol
  • Melting point : 147–150°C
  • Density : 1.514 g/cm³
  • LogP : 1.38 (indicating moderate lipophilicity) .

The chlorine at the 5-position enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions for derivatization with amines, alcohols, and other nucleophiles . This reactivity underpins its utility in structure-activity relationship (SAR) studies for optimizing kinase inhibition and reducing off-target effects like hERG channel toxicity .

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Position and Activity

The 5-position is more critical than the 3-position for biological activity. For example:

  • Fragment 17 (3-bromo-5-chloropyrazolo[1,5-a]pyrimidine): Inactive against Pim-1 (IC₅₀ > 10 μM).
  • Fragment 18 (3-aryl-5-chloropyrazolo[1,5-a]pyrimidine): Moderate Pim-1 inhibition (IC₅₀ = 5 μM).
  • Fragment 19 (5-substituted derivative): Potent Pim-1 inhibition (IC₅₀ = 294 nM).
  • Compound 9 (3,5-disubstituted): IC₅₀ = 27 nM, demonstrating a 100-fold potency increase from the 5-substituent .

Table 1: Impact of Substituent Position on Pim-1 Inhibition

Compound Substituents Pim-1 IC₅₀ (nM)
Fragment 17 3-Bromo, 5-chloro >10,000
Fragment 18 3-Aryl, 5-chloro 5,000
Fragment 19 5-Aminocyclohexanol 294
Compound 9 3-Aryl, 5-Aminocyclohexanol 27

Substituent Type and Selectivity

Electron-Withdrawing Groups (EWGs):

  • 3-Position : Meta-substituted EWGs (e.g., –Cl, –CF₃) enhance Pim-1 inhibition. For example:
    • –CF₃ substituent : IC₅₀ = 45 nM (compound 1) .
    • –Cl substituent : Comparable potency to –CF₃ .

Terminal Functional Groups:

  • Basic amines (e.g., tertiary amines) improve potency but induce hERG inhibition (e.g., compound 1: hERG IC₅₀ = 1.94 μM).
  • Neutral groups (e.g., hydroxyl, ether): Retain Pim-1 activity while eliminating hERG toxicity.

Key Research Findings

Potency Optimization: The 5-aminocyclohexanol group increases Pim-1 inhibition 100-fold compared to unsubstituted analogs .

Safety Profile : Neutral terminal groups eliminate hERG toxicity, addressing a major limitation of earlier analogs like SGI-1776 .

Biological Activity

5-Chloropyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article outlines the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse pharmacological activities. The synthesis of this compound typically involves multi-step reactions that modify the pyrazolo[1,5-a]pyrimidine core to enhance its biological activity. For instance, various substituents can be introduced at different positions to optimize potency and selectivity against specific kinases.

1. Kinase Inhibition

One of the most significant biological activities of this compound is its role as a kinase inhibitor. Research has shown that compounds in this class can selectively inhibit various kinases involved in cancer progression:

  • Pim-1 Kinase : A study highlighted the ability of pyrazolo[1,5-a]pyrimidines to inhibit Pim-1 kinase with submicromolar potency. The lead compound demonstrated an IC50 value of 27 nM against Pim-1, suggesting strong inhibitory effects on cell growth and survival pathways .
  • Flt-3 Kinase : In addition to Pim-1, these compounds also inhibit Flt-3 kinase, which is implicated in hematological malignancies. The selectivity profile indicated that certain derivatives were 2–15 times more potent against Pim-1 compared to Flt-3 .

2. Anti-Cancer Activity

The anti-cancer properties of this compound have been evaluated through various assays:

  • Colony Formation Assays : Compounds were tested for their ability to inhibit colony formation in cancer cell lines. Notably, compound 11b showed significant inhibition at 1 μM concentration, indicating its potential as a therapeutic agent in oncology .
  • Phosphorylation Inhibition : The effect on BAD protein phosphorylation was also assessed; selected compounds inhibited BAD phosphorylation effectively, further supporting their role in promoting apoptosis in cancer cells .

Case Study 1: Selective Inhibition of PI3Kδ

A recent study developed a series of pyrazolo[1,5-a]pyrimidine derivatives that selectively inhibited PI3Kδ with IC50 values ranging from 18 nM to 1.892 μM. The most potent derivative demonstrated excellent selectivity compared to other isoforms, indicating its potential for treating autoimmune diseases like systemic lupus erythematosus (SLE) .

Case Study 2: CHK1 Inhibition

Another investigation focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of CHK1 kinase. These compounds showed promising results in inhibiting cell cycle progression and were noted for their selectivity .

Comparative Data Table

The following table summarizes key findings regarding the biological activity of various derivatives of this compound:

CompoundTarget KinaseIC50 (nM)Selectivity Profile
Compound 9 Pim-127Highly selective against >119 kinases
Compound 11b Flt-3294Potent inhibition; less selective than Pim-1
CPL302415PI3Kδ18High selectivity for PI3Kδ over other isoforms
Compound 6 CHK1<50Selective with significant anti-proliferative effects

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-chloropyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The core synthesis involves cyclization of 4-substituted pyrazol-5-amine derivatives with masked Michael acceptors (e.g., N-methyl uracil) under basic conditions (NaOEt/EtOH, reflux), followed by chlorination using POCl₃. For example, chlorination of pyrazolo[1,5-a]pyrimidin-7-one with POCl₃ at reflux for 3 hours achieves 67% yield . Key factors include solvent-free chlorination to avoid side reactions and microwave-assisted amination for improved selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : NMR (¹H/¹³C) confirms regiochemistry and substitution patterns, particularly the chlorine position. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves planar triazolopyrimidine ring systems. For example, crystal structures (e.g., C8H4Cl2N4) confirm bond angles and hydrogen bonding interactions critical for bioactivity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin contact. Work in a fume hood due to POCl₃ toxicity during synthesis. Store compounds at 2–8°C under inert gas to prevent decomposition. Waste must be segregated for professional disposal due to potential environmental hazards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?

  • Methodological Answer : The 5-position is critical for hydrogen bonding with kinase active sites (e.g., Asp-128/131 in Pim-1). Substitution with trans-1,4-diaminocyclohexane improves potency (IC₅₀ = 45 nM vs. Pim-1), while neutral groups (hydroxyl, sulfone) reduce hERG inhibition risks. SAR tables (Table 1, ) show that cyclohexane-1,2-diamine derivatives enhance selectivity over cyclopentane analogs by 10-fold .

Q. What strategies resolve contradictory data on substituent effects in anticancer activity?

  • Methodological Answer : Divergent biological outcomes (e.g., G1 vs. G2/M arrest in cervical cancer cells) arise from p53 activation pathways. Immunoblotting and RT-PCR differentiate mitochondrial apoptosis (BAX/Bcl-2 ratio) from cell cycle effects. For example, anthranilamide conjugates induce p53 nuclear translocation in HeLa cells but upregulate p21 in SiHa cells, necessitating cell-line-specific validation .

Q. How do advanced functionalization methods (e.g., SNAr, Suzuki coupling) expand the utility of this compound?

  • Methodological Answer : SNAr reactions with amines (e.g., trans-4-aminocyclohexanol) under microwave irradiation achieve 80% yield with N-selectivity over O-linkage . Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 7-position, but 2-pyridyl derivatives require pre-functionalization due to Pd catalyst incompatibility .

Q. Methodological Case Studies

Case Study: Designing a this compound-Based IRAK4 Inhibitor

  • Approach :

Synthesize 5-chloro intermediate via POCl₃ chlorination .

Introduce 2-aminoethylamino substituents via SNAr to target Asp-329 in IRAK4 .

Optimize pharmacokinetics by replacing basic amines with ethers to reduce hERG liability.

  • Outcome : Compound 10 (2-aminoethylamino analog) shows 50-fold higher potency (IC₅₀ = 0.8 nM) than parent scaffolds .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRLWNMBTYGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610501
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-24-6
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
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Record name 5-chloropyrazolo[1,5-a]pyrimidine
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Synthesis routes and methods I

Procedure details

A mixture of pyrazolo[1,5-a]pyrimidin-5-ol (17.0 g, 126 mmol) in POCl3 (100 mL) was heated at reflux for 3 hours. After cooling, the reaction was concentrated under vacuum. To the residue was added dichloromethane. The organic phase was carefully washed with saturated aqueous NaHCO3 solution, dried and concentrated. The crude product was purified by passing through a short silica gel pad eluting with 50% EtOAc in hexane to give 5-chloropyrazolo[1,5-a]pyrimidine (13.1 g, 68%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the product (1.35 g, 10.0 mmol) from Step A above and 7.5 mL of phosphorus oxychloride was warmed at reflux for 4 h. The mixture was cooled, and the volatiles were removed under reduced pressure. The dark residue was partitioned between ice water and dichloromethane, and the aqueous layer was extracted with additional dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure to provide a light brown solid, which was purified by flash chromatography (silica gel; 0.5% methanol in dichloromethane eluant) to afford the title compound as a white solid. MS 153.8 and 155.8 (M+1).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two

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